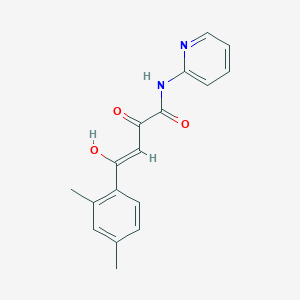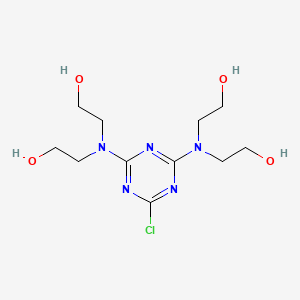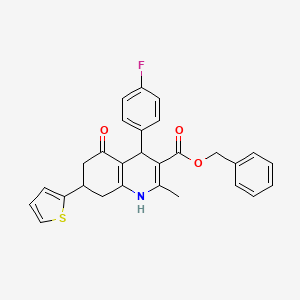![molecular formula C23H16INO3 B11076889 (4Z)-4-{2-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11076889.png)
(4Z)-4-{2-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an iodinated benzyl group and an oxazole ring
Preparation Methods
The synthesis of 4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the iodinated benzyl ether: This step involves the reaction of 3-iodobenzyl alcohol with a suitable phenol derivative under basic conditions to form the ether linkage.
Condensation reaction: The iodinated benzyl ether is then reacted with an appropriate aldehyde or ketone to form the desired oxazole ring through a condensation reaction.
Cyclization: The final step involves cyclization to form the oxazole ring, which is facilitated by the presence of a suitable catalyst and under controlled temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the iodinated benzyl group.
Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-((Z)-1-{2-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE can be compared with other similar compounds, such as:
- 6-(4-{[2-(3-iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
- N-[(Z)-{3-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxyphenyl}methylene]-4-hydroxy-4-phenylbutanehydrazonic acid
These compounds share structural similarities, such as the presence of iodinated benzyl groups and heterocyclic rings, but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C23H16INO3 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
(4Z)-4-[[2-[(3-iodophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16INO3/c24-19-11-6-7-16(13-19)15-27-21-12-5-4-10-18(21)14-20-23(26)28-22(25-20)17-8-2-1-3-9-17/h1-14H,15H2/b20-14- |
InChI Key |
UFZBIILNJDLZPI-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCC4=CC(=CC=C4)I)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC(=CC=C4)I)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11076809.png)

![2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide](/img/structure/B11076821.png)
![1,3-bis{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propan-2-one](/img/structure/B11076830.png)
![4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11076839.png)
![11-(2-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076840.png)
![methyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-[2-(4-nitrophenyl)hydrazinyl]alaninate](/img/structure/B11076849.png)
![N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11076856.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11076870.png)
![1-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076880.png)
![Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11076892.png)



